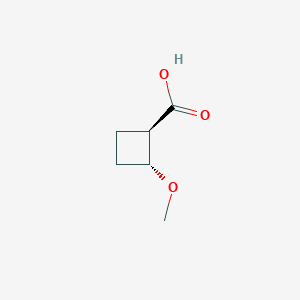
trans-2-Methoxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “trans-2-Methoxycyclobutane-1-carboxylic acid” consists of a cyclobutane ring with a methoxy group and a carboxylic acid group attached. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-Methoxycyclobutane-1-carboxylic acid” are not specified in the retrieved data. Typically, these would include properties such as melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Conformational Studies and Molecular Structures
12-Helix Folding in Beta-Amino Acid Oligomers : Research on trans-2-aminocyclobutane carboxylic acid oligomers, such as hexamers and octamers, has revealed a significant preference for folding into a 12-helical conformation in both solution and solid state. This insight is crucial for understanding the structural behavior of related compounds (Fernandes et al., 2010).
Stereochemistry and Conformational Analysis : The stereochemical properties of trans-2-aminocyclobutane-1-carboxylic acid derivatives have been studied extensively. For example, research involving the synthesis, resolution, and stereochemistry of cis-1-methoxycarbonyl-2-methylcyclobutane has contributed to a deeper understanding of configurational assignments in cyclobutane derivatives (Baldwin & Burrell, 2000).
Physical-Chemical Properties of Cyclobutane Derivatives : The synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has shed light on the physical and chemical properties of these compounds. For instance, differences in pKa values between cis and trans isomers have been observed, which are potentially due to varying interactions with fluorine atoms (Chernykh et al., 2016).
Synthesis and Chemical Reactions
Synthesis Techniques : Efficient and stereocontrolled synthetic methodologies have been developed for trans-2-aminocyclobutane-1-carboxylic acid and its derivatives. These processes are essential for preparing compounds with specific stereochemical configurations, which have implications in various chemical and pharmaceutical applications (Izquierdo et al., 2005).
Role in Chemical Reactions : Research has also delved into the stereochemical studies of cyclobutane derivatives in various reactions, like photochemical additions and cycloaddition reactions. These studies provide valuable insights into the mechanistic aspects and stereochemical outcomes of such reactions (Vassilikogiannakis et al., 2000).
Biomedical Applications
Antagonist Activity and Medical Implications : Derivatives of trans-2-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated for their biological activities, such as antagonism at excitatory amino acid receptor sites. These studies contribute to the development of novel therapeutic agents in neurology and pharmacology (Gaoni et al., 1994).
PET Imaging in Prostate Cancer : trans-1-Amino-3-18F-fluorocyclobutanecarboxylic acid has been studied in the context of PET imaging for prostate cancer. Its uptake mechanisms and role in visualizing prostate cancer make it a significant compound in the field of medical imaging and diagnostics (Okudaira et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-methoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZCIUDRKWFTF-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methoxycyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

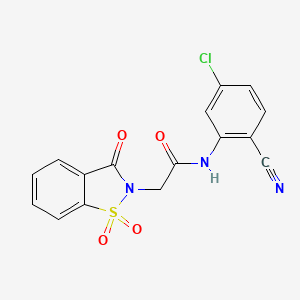
![[2-(2-Methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2832967.png)
![1-(4-Chlorophenyl)-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2832969.png)
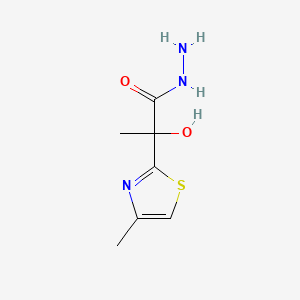
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2832971.png)

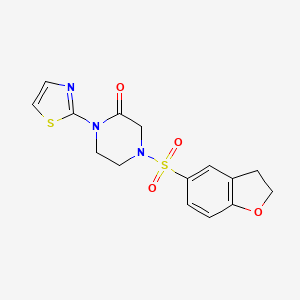
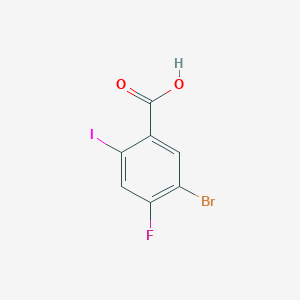
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
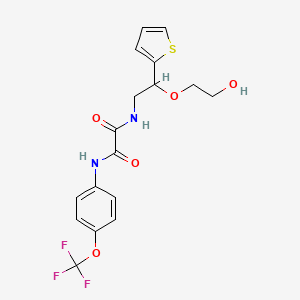
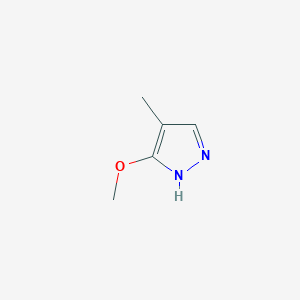
![4-[benzyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2832980.png)
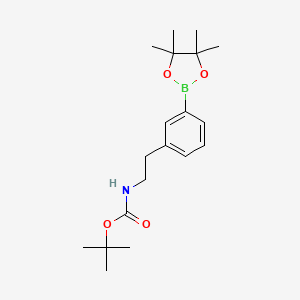
![5-[(4-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2832982.png)